3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
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Overview
Description
3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring The presence of a trifluoromethyl group and a thienyl group adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Fusing the Pyridine Ring: This step may involve cyclization reactions that incorporate the isoxazole ring into a pyridine framework.
Introduction of Substituents: The methyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions, often using reagents like methyl iodide, thiophene derivatives, and trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group or the methyl group.
Reduction: Reduction reactions could target the isoxazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studies might explore its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(trifluoromethyl)isoxazole
- 6-(2-Thienyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
The unique combination of the isoxazole and pyridine rings, along with the specific substituents, gives 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine distinct chemical properties that may not be present in similar compounds
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an isoxazole ring fused to a pyridine framework, along with a trifluoromethyl group and a thienyl substituent, which may enhance its pharmacological properties.
- Molecular Formula : C14H11F3N2OS
- Molecular Weight : 312.31 g/mol
- CAS Number : 380419-64-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Fusing the Pyridine Ring : Involves cyclization reactions that incorporate the isoxazole into a pyridine structure.
- Introduction of Substituents : Methyl, thienyl, and trifluoromethyl groups are introduced via substitution reactions using appropriate reagents .
The biological activity of this compound is hypothesized to result from its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular pathways. However, detailed studies on its exact mechanism remain limited.
Antimicrobial Activity
Recent studies have indicated that isoxazole derivatives exhibit varying degrees of antimicrobial activity. While specific data on this compound's antibacterial or antifungal efficacy are sparse, related compounds have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in this area .
Anti-inflammatory Activity
Isoxazole derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNFα and IL-1. The potential of this compound in this context warrants further investigation to establish its effectiveness and IC50 values against specific inflammatory pathways .
Case Studies and Research Findings
A review of the literature reveals several promising findings regarding related compounds:
- Pyrazole Derivatives : A study reported that pyrazole derivatives with similar structural motifs exhibited IC50 values ranging from 0.01 to 0.067 μM against various inflammatory markers, indicating strong anti-inflammatory potential .
- Antibacterial Screening : Another study highlighted that certain isoxazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 250 μg/mL against common bacterial strains, establishing a benchmark for evaluating new compounds like this compound .
Comparative Analysis
Compound | Structure | Biological Activity | IC50 Values |
---|---|---|---|
This compound | Structure | Antimicrobial/Anti-inflammatory (potential) | TBD |
Pyrazole Derivatives | Structure | Anti-inflammatory | 0.01 - 0.067 μM |
Isoxazole Derivatives | Structure | Antibacterial | MIC = 250 μg/mL |
Properties
IUPAC Name |
3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2OS/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-19-9)16-11(10)18-17-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKBGTNNXKQNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380419-64-7 |
Source
|
Record name | 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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